Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

Description

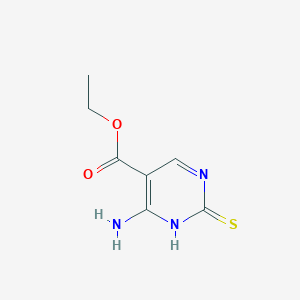

Chemical Structure and Properties Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (CAS 774-07-2) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₂S and a molecular weight of 199.23 g/mol . Key features include:

- Functional groups: A mercapto (-SH) group at position 2, an amino (-NH₂) group at position 4, and an ethyl ester (-COOEt) at position 5.

- Physical properties: Melting point >270°C (literature) or 261–263°C (experimental) , density ~1.48 g/cm³, and solubility in DMSO .

- Spectroscopic data: IR peaks at 3551 cm⁻¹ (N-H stretch) and 1705 cm⁻¹ (C=O stretch), with an ESI-MS mass of 199.7 (M+1)+ .

Synthesis and Applications The compound is synthesized via condensation of thiourea and ethyl 2-cyano-3-ethoxyacrylate under basic conditions . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing peripherally acting CB1 receptor antagonists and phenothiazine derivatives .

Properties

IUPAC Name |

ethyl 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2S/c1-2-12-6(11)4-3-9-7(13)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTWKRWWQKVQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228108 | |

| Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-07-2 | |

| Record name | Ethyl 6-amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 774-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Amination under Ambient Conditions

A patent-pending method (CN102516182B) utilizes 4,6-dichloropyrimidine-5-carboxylate as the starting material:

-

Amination : Treatment with aqueous ammonia or methylamine at 50–60°C selectively substitutes the 4-chloro group with an amino group, yielding 4-amino-6-chloropyrimidine-5-carboxylate. Excess ammonia (2–8 equiv.) ensures complete conversion, with residual dichloropyrimidine maintained below 0.1% (HPLC).

-

Thiolation : The 6-chloro group undergoes nucleophilic displacement with thiourea or sodium hydrosulfide in alcoholic solvents, introducing the mercapto group.

Typical Conditions :

Case Studies from Patent Literature

-

Embodiment 16 : Amination of 4,6-dichloropyrimidine with ammonia (2.77 kg per 5 kg substrate) at 60°C yielded 4-amino-6-chloropyrimidine (92.3% purity by HPLC). Subsequent thiolation with NaSH in ethanol afforded the target compound in 91% yield.

-

Embodiment 18 : Methanol-mediated alkoxylation (for analogous compounds) achieved 92.2% yield using NaOH as the base, highlighting the method’s adaptability.

Critical Comparison of Synthetic Approaches

The two-step method excels in yield and purity, making it preferable for large-scale production. Conversely, the Biginelli approach offers modularity for derivative synthesis but requires optimization for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, thiols, and amines. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of ethyl 4-amino-2-mercaptopyrimidine exhibit broad-spectrum antimicrobial properties. For instance, a synthesized derivative was tested against various strains of bacteria and fungi, showing inhibition rates that suggest its potential as an antimicrobial agent.

| Microorganism | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 85 |

| Escherichia coli | 78 |

| Candida albicans | 72 |

These results indicate that modifications to the pyrimidine structure can enhance antimicrobial efficacy, providing a pathway for developing new antibiotics .

Antidiabetic Properties

The compound has also been investigated for its antidiabetic effects. In vitro assays demonstrated that it inhibits key enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 90 |

| α-Glucosidase | 75 |

These findings suggest that ethyl 4-amino-2-mercaptopyrimidine derivatives could serve as effective agents for managing diabetes by regulating glucose levels .

Agricultural Applications

The compound's properties extend into agricultural science, where it is being studied for its potential as a pesticide or herbicide.

Pest Resistance

Research indicates that compounds similar to ethyl 4-amino-2-mercaptopyrimidine can act as inhibitors of specific enzymes in pests, disrupting their metabolic processes. This application could lead to the development of environmentally friendly pesticides.

Plant Growth Regulation

Some studies suggest that the compound may also influence plant growth positively by acting as a growth regulator, promoting root and shoot development in certain crops.

Synthesis and Characterization

A notable study synthesized ethyl 4-amino-2-mercaptopyrimidine using a multi-component reaction involving readily available precursors. The synthesized compound was characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .

Biological Testing

In another study, various derivatives of ethyl 4-amino-2-mercaptopyrimidine were subjected to biological testing against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with nucleic acids, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Reactivity Differences: The mercapto group (-SH) in the target compound enables thiol-specific reactions (e.g., alkylation with phenothiazines ), whereas chloro (-Cl) derivatives favor nucleophilic aromatic substitution . Methylthio (-SMe) derivatives exhibit reduced nucleophilicity compared to -SH but offer enhanced oxidative stability .

In contrast, dihydropyrimidine analogs (e.g., ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate) exhibit broader biological activities due to conformational flexibility .

Physicochemical Properties: The ethyl ester in the target compound increases lipophilicity compared to methyl esters, influencing pharmacokinetics . Amino groups at position 4 enhance hydrogen bonding, affecting solubility and crystallinity .

Safety and Handling :

- Mercapto-containing compounds (e.g., 774-07-2) require careful handling due to irritation risks , while chloro derivatives may pose higher environmental toxicity .

Biological Activity

Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, with the molecular formula CHNOS, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is being explored for its roles in medicinal chemistry, particularly in antimicrobial and anticancer applications. Below is a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of Biological Activity

This compound is primarily studied for the following biological activities:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Thyroid Hormone Metabolism : Potential inhibition of iodothyronine 5’-deiodinase, affecting thyroid hormone levels.

Inhibition of Iodothyronine 5’-Deiodinase

Research indicates that similar compounds can inhibit iodothyronine 5’-deiodinase, an enzyme crucial for thyroid hormone metabolism. This inhibition could lead to altered physiological processes associated with thyroid function.

Antioxidant Activity

This compound has shown potential antioxidant properties, which are vital for neuroprotective effects. The compound's ability to scavenge free radicals could play a role in mitigating oxidative stress-related diseases .

| Property | Value |

|---|---|

| Molecular Weight | 199.23 g/mol |

| Melting Point | ∼260°C (decomposition) |

| Percent Purity | 97% |

| CAS Number | 774-07-2 |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antibacterial activity against specific strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.

-

Anticancer Research :

- Preliminary investigations have indicated that the compound may inhibit the growth of cancer cells in vitro. The exact mechanisms by which it exerts these effects are still under investigation, but it is hypothesized to involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

-

Molecular Docking Studies :

- Molecular docking studies have shown strong hydrogen bonding interactions between this compound and specific amino acid residues in enzymes related to its biological activity. These interactions may enhance its efficacy as an inhibitor of transcription factors involved in inflammatory responses and cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiol group can be introduced by reacting 4-amino-2-chloropyrimidine-5-carboxylate with a mercaptan source (e.g., thiourea or NaSH) under reflux in ethanol. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometry of reagents. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Characterization via NMR and mass spectrometry is critical to confirm product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), amino group (broad singlet at δ 5.5–6.5 ppm), and thiol proton (if unoxidized, δ 1.5–2.5 ppm).

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% ideal).

- Elemental Analysis : Verify C, H, N, S percentages against theoretical values.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (m/z = 228.08 for C₇H₉N₃O₂S) .

Q. What solvents and storage conditions are recommended to maintain stability?

- Methodological Answer : The compound is prone to oxidation due to the thiol group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution in experimental workflows. Avoid protic solvents (e.g., water, methanol) for long-term storage, as they may accelerate hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX software provides definitive bond lengths, angles, and conformation. For example, the thiol group’s orientation and potential dimerization via disulfide bonds can be confirmed. Data collection at low temperatures (100 K) reduces thermal motion artifacts. Refinement with SHELXL ensures accurate anisotropic displacement parameters .

Q. What strategies address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Reproduce Synthesis : Verify starting material purity and reaction conditions (e.g., thiourea vs. H₂S gas).

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 10°C/min) to standardize results.

- Oxidation Checks : Use FT-IR to detect disulfide formation (S–S stretch at ~500 cm⁻¹) or LC-MS to identify oxidized byproducts.

- Collaborative Validation : Cross-reference data with independent labs using identical protocols .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying nucleophilic sites (e.g., sulfur in thiol vs. nitrogen in amino groups).

- Molecular Electrostatic Potential (MEP) : Visualize regions of high electron density to predict attack by electrophiles.

- Transition State Analysis : Simulate reaction pathways (e.g., thiol-disulfide exchange) using QM/MM methods. Validate models against experimental kinetic data .

Q. What experimental designs mitigate byproduct formation during functionalization of the pyrimidine ring?

- Methodological Answer :

- Protecting Groups : Temporarily block the thiol (–SH) with trityl or acetyl groups during alkylation/arylation steps.

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity.

- In Situ Monitoring : Employ LC-MS or TLC at 30-minute intervals to track intermediate formation. Quench side reactions early by adjusting temperature or reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.